3-Methylenecyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

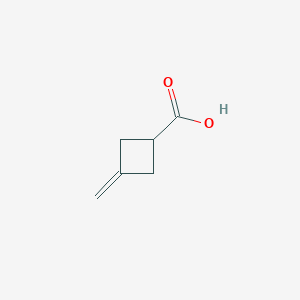

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKLICLIBKMDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166295 | |

| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15760-36-8 | |

| Record name | 3-Methylenecyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15760-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylenecyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-methylenecyclobutanecarboxylic acid from 3-methylenecyclobutanol

An In-depth Technical Guide to the Synthesis of 3-Methylenecyclobutanecarboxylic Acid from 3-Methylenecyclobutanol

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 3-methylenecyclobutanol to this compound, a valuable building block in medicinal chemistry and materials science. The guide delves into the strategic considerations for this specific oxidation, critically evaluates prominent synthetic methodologies, and furnishes detailed, field-tested protocols for researchers, scientists, and drug development professionals. The core of this document is a comparative analysis of classical chromium-based oxidation and modern TEMPO-catalyzed systems, offering insights into the mechanistic underpinnings and practical execution of each approach. The content is structured to empower researchers with the necessary knowledge to select and implement the most suitable synthetic route for their specific laboratory context and project goals.

Introduction: The Significance of the 3-Methylenecyclobutane Moiety

The cyclobutane ring, particularly when functionalized, is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. The exocyclic methylene group in this compound adds a unique reactive handle for further molecular elaboration, making it a highly sought-after intermediate. The synthesis of this target molecule from the corresponding primary alcohol, 3-methylenecyclobutanol, is a critical transformation that requires careful consideration of oxidative methodologies to achieve high yield and purity without compromising the strained cyclobutane ring or the reactive alkene functionality.

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. It typically proceeds through an intermediate aldehyde, which is subsequently oxidized to the final carboxylic acid.[1][2] The challenge lies in selecting an oxidant system that is potent enough to drive the reaction to completion while being selective enough to avoid unwanted side reactions.

Strategic Approaches to the Oxidation of 3-Methylenecyclobutanol

The conversion of 3-methylenecyclobutanol to this compound necessitates a robust oxidizing agent capable of a two-electron oxidation of the intermediate aldehyde hydrate.[3] Several classes of reagents can accomplish this transformation, with the most common being chromium (VI)-based reagents and modern catalytic systems like those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Caption: General oxidation of 3-methylenecyclobutanol.

Chromium (VI) Reagents: The Jones Oxidation

The Jones oxidation is a classic and powerful method for converting primary alcohols to carboxylic acids.[4][5] The reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a strong oxidant.[6][7]

-

Mechanism: The reaction begins with the formation of a chromate ester from the alcohol and chromic acid. A subsequent elimination step, often facilitated by a base like water, generates the intermediate aldehyde and a chromium (IV) species.[6] In the aqueous acidic medium, the aldehyde forms a hydrate, which is then further oxidized by another equivalent of the chromium (VI) reagent to the carboxylic acid.[3][7] The characteristic color change from orange (Cr⁶⁺) to green (Cr³⁺) signals the progress of the reaction.[7][8]

Caption: Simplified mechanism of the Jones oxidation.

-

Causality in Experimental Design: The use of acetone as a solvent is crucial; it solubilizes the organic substrate while being relatively resistant to oxidation itself. The reaction is highly exothermic, necessitating slow addition of the oxidant at reduced temperatures (e.g., in an ice bath) to maintain control and prevent side reactions.[8] The presence of water is essential for the second oxidation step from the aldehyde to the carboxylic acid.[7]

-

Trustworthiness and Limitations: While effective, the Jones oxidation suffers from significant drawbacks. Chromium (VI) compounds are highly toxic and carcinogenic, posing considerable health and environmental risks.[5] The strongly acidic conditions can be incompatible with sensitive functional groups and may pose a risk to the strained cyclobutane ring.

TEMPO-Catalyzed Oxidations: A Milder Approach

TEMPO-mediated oxidations have emerged as a versatile and milder alternative to chromium-based systems.[9][10] In this catalytic approach, the stable nitroxyl radical TEMPO is oxidized in situ to the active oxidant, the N-oxoammonium ion, by a stoichiometric co-oxidant.[11]

-

Mechanism and Catalytic Cycle: The N-oxoammonium ion oxidizes the primary alcohol to an aldehyde, and in the process is reduced to a hydroxylamine. The co-oxidant then re-oxidizes the hydroxylamine back to the N-oxoammonium ion, completing the catalytic cycle. For the subsequent oxidation of the aldehyde to the carboxylic acid, the aldehyde hydrate is again the key intermediate, which is oxidized by the N-oxoammonium ion in a similar fashion.[11]

Caption: The catalytic cycle of TEMPO-mediated oxidation.

-

Causality in Experimental Design: A key innovation in this field is the use of a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst, which facilitates the interaction between the organic-soluble substrate and the water-soluble co-oxidant.[11] A highly effective protocol for generating carboxylic acids involves using sodium hypochlorite (bleach) as the primary co-oxidant and a catalytic amount of sodium chlorite (NaClO₂) as a terminal oxidant. This strategy efficiently converts the intermediate aldehyde to the carboxylic acid while minimizing undesired chlorination side reactions.[11][12] The reaction is typically buffered, often with sodium bicarbonate, to maintain a specific pH range for optimal reactivity and stability of the components.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with each step designed to ensure reproducibility and high yield.

Protocol 1: Jones Oxidation of 3-Methylenecyclobutanol

Safety Precaution: This procedure involves chromium (VI), a known carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

-

3-methylenecyclobutanol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone (reagent grade)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Jones Reagent: In a flask submerged in an ice-water bath, carefully and slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Once the CrO₃ is dissolved, cautiously add 77 mL of deionized water in portions to manage the exotherm. The final volume should be approximately 100 mL.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of 3-methylenecyclobutanol (1.0 eq) in acetone. Cool the flask to 0 °C using an ice-water bath.

-

Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the internal temperature between 0-5 °C throughout the addition. The solution will turn from orange to a murky green/blue.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours after the addition is finished.

-

Quenching: Once the starting material is consumed, quench the excess oxidant by the slow, dropwise addition of isopropyl alcohol until the orange color is no longer present and a persistent green color remains.

-

Work-up: Allow the mixture to warm to room temperature. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 2: TEMPO/NaClO/NaClO₂ Catalyzed Oxidation

This protocol is adapted from the highly efficient method developed by Zhao et al. for the oxidation of primary alcohols to carboxylic acids.[12]

Materials:

-

3-methylenecyclobutanol

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Acetonitrile (CH₃CN)

-

Sodium phosphate buffer (0.67 M, pH 6.7)

-

Sodium chlorite (NaClO₂, 80% technical grade)

-

Dilute bleach solution (e.g., 3.5% aqueous NaClO)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylenecyclobutanol (1.0 eq) and TEMPO (0.01 eq) in acetonitrile.

-

Buffer Addition: Add the 0.67 M sodium phosphate buffer (pH 6.7).

-

Reagent Addition: To this biphasic mixture, add a solution of sodium chlorite (1.5 eq) in water.

-

Initiation: Add the dilute bleach solution (0.01 eq) dropwise. An exotherm and a color change to yellow/orange should be observed.

-

Monitoring and Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or GC/MS. The reaction is typically complete in 3-5 hours.

-

Quenching: Cool the reaction mixture to 0 °C and quench the excess oxidants by slowly adding a saturated aqueous solution of sodium sulfite until the yellow color disappears.

-

Work-up: Adjust the pH of the mixture to ~8 with 2 M NaOH and extract with ethyl acetate to remove any non-acidic impurities.

-

Isolation: Acidify the aqueous layer to pH 3-4 with 2 M HCl. Extract the product with three portions of ethyl acetate.

-

Purification: Combine the acidic organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure this compound.

Caption: A generalized workflow for the oxidation protocols.

Comparative Analysis and Data Summary

Choosing between these two methods depends on the specific requirements of the synthesis, including scale, available equipment, and tolerance for hazardous waste.

| Parameter | Jones Oxidation | TEMPO-Catalyzed Oxidation |

| Oxidant | Stoichiometric CrO₃ | Catalytic TEMPO, Stoichiometric Co-oxidant |

| Conditions | Strongly acidic, 0 °C to RT | Mildly acidic to neutral pH, RT |

| Solvents | Acetone, Water | Biphasic (e.g., CH₃CN/H₂O or CH₂Cl₂/H₂O) |

| Typical Yield | Good to excellent (70-90%) | Excellent (>90%) |

| Advantages | Inexpensive reagents, well-established | High selectivity, mild conditions, low toxicity |

| Disadvantages | Highly toxic Cr(VI) waste, harsh conditions | Higher initial cost of catalyst, requires co-oxidant |

| Waste Profile | Hazardous heavy metal waste | Primarily inorganic salts |

Conclusion

The synthesis of this compound from its corresponding primary alcohol is a readily achievable transformation for which chemists have multiple effective tools. The classical Jones oxidation provides a powerful, albeit environmentally taxing, route.[5] For modern applications, particularly in pharmaceutical and fine chemical synthesis where process safety and environmental impact are paramount, TEMPO-catalyzed methods offer a superior alternative.[11][12] The TEMPO/NaClO/NaClO₂ system, in particular, represents a state-of-the-art protocol that combines high efficiency, operational simplicity, and mild reaction conditions, making it the recommended choice for the synthesis of this valuable chemical intermediate. Researchers should select the method that best aligns with their functional group tolerance, scale, and institutional safety and environmental policies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 4. Jones oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylenecyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

3-Methylenecyclobutanecarboxylic acid (C₆H₈O₂) possesses a compact and strained four-membered ring system with an exocyclic double bond and a carboxylic acid moiety.[1][2][3] This combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be used for its identification and characterization. The molecular weight of this compound is 112.13 g/mol .

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and methine protons, in addition to the characteristic downfield signal of the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Vinylic (=CH₂) | 4.8 - 5.0 | Multiplet | 2H |

| Methine (-CH-) | 3.0 - 3.4 | Multiplet | 1H |

| Allylic (-CH₂-) | 2.8 - 3.2 | Multiplet | 4H |

Causality Behind Predictions:

-

Carboxylic Acid Proton: The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[4][5] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.

-

Vinylic Protons: The protons on the exocyclic double bond are in the typical alkene region. They are expected to be a multiplet due to geminal and allylic couplings.

-

Methine and Allylic Protons: The protons on the cyclobutane ring are in a complex environment. The methine proton alpha to the carboxyl group is deshielded. The allylic protons are also deshielded due to their proximity to the double bond. The strained nature of the four-membered ring can lead to complex and potentially non-intuitive splitting patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to show six distinct signals, corresponding to the six carbon atoms in different chemical environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 175 - 185 |

| Vinylic (quaternary, =C<) | 140 - 150 |

| Vinylic (=CH₂) | 105 - 115 |

| Methine (-CH-) | 40 - 50 |

| Allylic (-CH₂-) | 30 - 40 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[6]

-

Vinylic Carbons: The sp² hybridized carbons of the double bond appear in the characteristic alkene region. The quaternary carbon will be further downfield than the CH₂ carbon.

-

Ring Carbons: The sp³ hybridized carbons of the cyclobutane ring appear in the upfield region. The methine carbon, being attached to the electron-withdrawing carboxyl group, will be the most deshielded of the ring carbons.

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the carbon-carbon double bond.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C stretch | 1640-1680 | Medium |

| C-O stretch | 1210-1320 | Strong |

| =C-H bend (out-of-plane) | 880-900 | Strong |

Causality Behind Predictions:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration, which is a result of strong intermolecular hydrogen bonding.[4][7]

-

C=O Stretch: The carbonyl stretch of a saturated carboxylic acid typically appears around 1710 cm⁻¹.[7]

-

C=C Stretch: The exocyclic double bond will show a characteristic stretching vibration in the alkene region.

-

=C-H Bend: The out-of-plane bending of the vinylic C-H bonds is expected to be a strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

| m/z | Predicted Fragment | Interpretation |

| 112 | [M]⁺ | Molecular Ion |

| 95 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 67 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 53 | [C₄H₅]⁺ | Further fragmentation of the cyclobutane ring |

Causality Behind Predictions:

-

Molecular Ion: The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.

-

Loss of -OH and -COOH: Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group or the entire carboxyl group as a radical.[5]

-

Ring Fragmentation: The strained cyclobutane ring is susceptible to fragmentation upon ionization.

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

While the specific conditions for acquiring the spectra of this compound would need to be optimized, the following are general, field-proven protocols that serve as an excellent starting point.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound, while not yet publicly documented with experimental data, can be confidently predicted based on its molecular structure and the fundamental principles of NMR, IR, and Mass Spectrometry. This guide provides a robust framework for researchers to anticipate the spectral features of this compound, aiding in its synthesis, identification, and further application in drug discovery and materials science. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar molecules.

References

- 1. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]

- 2. sci-toys.com [sci-toys.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

chemical and physical properties of 3-methylenecyclobutanecarboxylic acid

An In-Depth Technical Guide to 3-Methylenecyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 15760-36-8), a unique bifunctional molecule incorporating a strained cyclobutane ring, an exocyclic methylene group, and a carboxylic acid moiety.[1] This combination of features makes it an intriguing building block for organic synthesis and a candidate for investigation in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an analysis of its spectral characteristics, explores its synthesis and reactivity, and outlines key experimental protocols for its characterization and transformation. The insights are grounded in established chemical principles and supported by available data to serve as a foundational resource for professionals in drug development and chemical research.

Introduction: A Unique Scaffold for Innovation

The landscape of modern drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique three-dimensional structures and tailored reactivity. This compound emerges as a compound of significant interest due to its rigid, strained four-membered ring system, which can serve as a bioisosteric replacement for more common functionalities, and its versatile functional groups. The carboxylic acid group is a well-established pharmacophore present in numerous approved drugs, while the exocyclic double bond provides a reactive handle for a wide array of chemical transformations.[2] Its derivatives, such as the corresponding methyl ester, are recognized for their role as pharmaceutical intermediates, highlighting the potential of this scaffold in the synthesis of more complex and biologically active molecules.[3]

This guide synthesizes the available technical data to provide a holistic understanding of this compound, enabling researchers to evaluate its potential and effectively integrate it into their research and development workflows.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers and structural representation of this compound are summarized below.

-

IUPAC Name : 3-methylidenecyclobutane-1-carboxylic acid[1][4]

-

Canonical SMILES : C=C1CC(C1)C(=O)O[1]

-

InChI Key : NNKLICLIBKMDOY-UHFFFAOYSA-N[1]

-

Synonyms : 3-Methylenecyclobutane-1-carboxylic acid, USAF A-16047, BRN 2637143[1][4]

References

An In-depth Technical Guide to the Conformational Analysis of 3-Methylenecyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of 3-methylenecyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its strained four-membered ring and functional appendages. For drug development professionals and researchers, understanding the three-dimensional structure and conformational dynamics of such molecules is paramount for predicting their physicochemical properties, reactivity, and biological activity. This document outlines a multi-pronged approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the conformational landscape of this intriguing molecule. While a dedicated, comprehensive study on this compound is not yet present in the public literature, this guide synthesizes established methodologies and data from closely related cyclobutane derivatives to present a robust and predictive analytical workflow.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its function. Conformational analysis, the study of the energetics and interconversion of different spatial arrangements of a molecule, provides invaluable insights for rational drug design and materials development.[1] For a molecule like this compound (PubChem CID: 27475), the puckered nature of the cyclobutane ring, combined with the steric and electronic influence of the exocyclic methylene and carboxylic acid groups, gives rise to a complex conformational energy surface.[2][3]

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[4] This puckering creates two distinct substituent positions: axial and equatorial. The interconversion between these puckered conformations is typically rapid at room temperature. The presence of substituents, such as the carboxylic acid group in our target molecule, will lead to a preference for one conformation over the other to minimize steric interactions. This guide will detail the theoretical underpinnings and practical application of the key techniques used to probe these conformational preferences.

Foundational Principles: Puckering in the Cyclobutane Ring

Unlike the well-defined chair and boat conformations of cyclohexane, the four-membered ring of cyclobutane is in a dynamic equilibrium between puckered conformations.[4][5] This puckering is a strategy to minimize the eclipsing interactions of the hydrogen atoms on adjacent carbon atoms that would be present in a planar conformation.

The key conformational equilibrium for a monosubstituted cyclobutane, such as this compound, is between the two puckered forms where the substituent is in an axial or an equatorial position. The relative energies of these two conformers determine the conformational preference of the molecule.

Below is a diagram illustrating the fundamental puckering of a substituted cyclobutane ring and the axial/equatorial positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Conformational Dynamics

NMR spectroscopy is arguably the most powerful technique for studying the solution-state conformation of organic molecules.[6][7] By analyzing chemical shifts and, more importantly, scalar coupling constants (J-values), we can deduce the time-averaged conformation of this compound in solution.

The Causality Behind Using 4JHH Coupling Constants

For cyclobutane systems, the through-bond coupling between protons separated by four bonds (4JHH) is exquisitely sensitive to their spatial relationship.[8] Specifically, the magnitude of the coupling between protons on C2 and C4 (or C1 and C3) is dependent on their relative orientation:

-

4Jeq-eq (coupling between two equatorial protons) is relatively large, typically around 5 Hz.

-

4Jax-ax (coupling between two axial protons) is very small, often close to 0 Hz.

This pronounced orientational dependence allows for the determination of the conformational equilibrium.[8] By measuring the observed 4JHH coupling constant, which is a weighted average of the coupling constants in the axial and equatorial conformers, we can calculate the population of each conformer using the following equation:

Jobs = Nax * Jax + Neq * Jeq

Where:

-

Jobs is the experimentally observed coupling constant.

-

Nax and Neq are the mole fractions of the axial and equatorial conformers, respectively (Nax + Neq = 1).

-

Jax and Jeq are the coupling constants for the pure axial and equatorial conformers (these are typically estimated from theoretical calculations or model compounds).

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, so it is advisable to perform the analysis in multiple solvents of varying polarity.[6]

-

Ensure the sample is free of particulate matter.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

To aid in signal assignment, acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Obtain highly resolved 1D spectra to accurately measure the coupling constants. This may require techniques like resolution enhancement or selective 1D TOCSY experiments.

-

-

Data Analysis:

-

Assign all proton resonances using the 1D and 2D NMR data.

-

Carefully measure the relevant 4JHH coupling constants from the 1D 1H spectrum.

-

Use the equation above to calculate the populations of the axial and equatorial conformers.

-

From the conformer populations, calculate the Gibbs free energy difference (ΔG) between the conformers using the equation: ΔG = -RTlnKeq, where Keq = Neq / Nax.

-

Expected Outcome and Interpretation

For this compound, it is anticipated that the equatorial conformer will be more stable to minimize steric interactions between the carboxylic acid group and the axial protons on the same side of the ring. This would result in an observed 4JHH coupling constant that is closer to the value for a pure equatorial-equatorial interaction.

X-ray Crystallography: The Solid-State Conformation

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9][10] This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule in its lowest energy conformation within the crystal lattice.

The Power of a Single Crystal

A well-ordered single crystal is a prerequisite for a successful X-ray diffraction experiment. The process of obtaining a high-quality crystal is often the most challenging step.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Grow single crystals of this compound. Common techniques include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble and allow the solvent to evaporate slowly over several days.[1]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

-

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a modern X-ray diffractometer equipped with a sensitive detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

-

Expected Outcome and Interpretation

The crystal structure will reveal which conformer (axial or equatorial) is present in the solid state. It will also provide precise geometric parameters, such as the puckering angle of the cyclobutane ring and the dihedral angle of the carboxylic acid group. This information is invaluable for benchmarking the results of computational models.

Computational Modeling: In-Silico Conformational Analysis

Computational chemistry provides a powerful means to explore the entire conformational energy landscape of a molecule, including transition states that are not directly observable by experimental methods.[11][12]

A Synergistic Approach

Computational methods are most effective when used in conjunction with experimental data.[13] Theoretical calculations can help to interpret experimental results, while experimental data can be used to validate and refine computational models.

Workflow for Computational Conformational Analysis

Detailed Computational Protocol

-

Initial Structure Generation:

-

Build the 3D structure of this compound using a molecular modeling program.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

-

-

Quantum Mechanical Calculations:

-

For each low-energy conformer identified in the conformational search, perform geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

-

-

Analysis:

-

Calculate the relative Gibbs free energies of the conformers to predict their populations at a given temperature.

-

Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.

-

Simulate NMR parameters (chemical shifts and coupling constants) for each conformer and compare them to the experimental data. This can provide further validation of the predicted conformational preferences.

-

Predicted Computational Results

The computational analysis is expected to confirm that the equatorial conformer of this compound is the global minimum on the potential energy surface. The calculations will also provide a quantitative estimate of the energy difference between the axial and equatorial conformers and the energy barrier for their interconversion.

| Parameter | Axial Conformer (Predicted) | Equatorial Conformer (Predicted) |

| Relative Energy (ΔG) | > 0 kcal/mol | 0 kcal/mol (Global Minimum) |

| Puckering Angle | ~25-30° | ~25-30° |

| Key Dihedral Angle | ~90° | ~180° |

| Population at 298 K | Minor | Major |

Note: The values in this table are illustrative and would need to be confirmed by actual calculations.

Synthesis and Conclusion

The conformational analysis of this compound requires a synergistic approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. NMR provides insights into the dynamic conformational equilibrium in solution, X-ray crystallography offers a definitive picture of the solid-state structure, and computational modeling provides a theoretical framework for understanding the entire conformational landscape.

By following the protocols outlined in this guide, researchers and drug development professionals can gain a deep understanding of the three-dimensional structure of this and other similarly complex molecules. This knowledge is a critical prerequisite for predicting molecular properties, understanding structure-activity relationships, and ultimately, designing more effective and safer chemical entities.

References

- 1. How To [chem.rochester.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conformational analysis | PDF [slideshare.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. auremn.org.br [auremn.org.br]

- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Strained Scaffold: A Technical History of 3-Methylenecyclobutanecarboxylic Acid

For Immediate Release

[CITY, STATE] – In the intricate world of organic synthesis and drug discovery, the architectural novelty of small, strained ring systems offers a unique landscape for molecular innovation. Among these, 3-methylenecyclobutanecarboxylic acid, a seemingly simple yet deceptively complex molecule, has carved a niche as a valuable building block. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its contemporary applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical entity.

Unveiling a Strained Ring: The Early Context of Cyclobutane Chemistry

The journey to understanding this compound begins with the broader history of cyclobutane chemistry. The synthesis and characterization of four-membered carbocycles were fraught with challenges for early organic chemists. The inherent ring strain of the cyclobutane moiety, a consequence of non-ideal bond angles, made these structures notoriously difficult to prepare and prone to rearrangement. Landmark studies in the late 19th and early 20th centuries on compounds like 1,3-cyclobutanedicarboxylic acid were often marked by mistaken identities and complex reaction pathways, highlighting the nascent understanding of these unique chemical architectures.[1] This historical backdrop underscores the significance of the eventual successful synthesis and characterization of more complex derivatives like this compound.

The First Foray: Piecing Together the Initial Synthesis

While a singular, seminal "discovery" paper for this compound is not readily apparent in the annals of chemical literature, its emergence can be traced through a careful examination of patents and synthetic methodology studies from the mid-20th century onwards. The initial preparations were likely not standalone endeavors but rather part of broader investigations into the synthesis and reactivity of functionalized cyclobutane derivatives.

One of the plausible early synthetic strategies would have involved the creation of a cyclobutane ring with a pre-installed carboxylic acid or a precursor group, followed by the introduction of the exocyclic methylene group. Common methods for constructing the cyclobutane core often relied on [2+2] cycloaddition reactions or the cyclization of 1,4-dihalobutanes with active methylene compounds.

A logical, albeit challenging, historical approach could have involved the following conceptual steps:

Figure 1: A conceptual historical synthetic pathway to this compound.

This generalized pathway highlights the multi-step nature of early small ring synthesis, often requiring careful functional group manipulation to achieve the desired target.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary synthetic chemists have a more extensive toolkit at their disposal, enabling more efficient and scalable routes to this compound and its derivatives. These modern approaches often prioritize atom economy and stereochemical control.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A prevalent modern synthesis utilizes 3-oxocyclobutanecarboxylic acid as a key intermediate. This precursor can be prepared through various routes, including the cyclization of 1,3-dihalo-2-propanone derivatives with malonic esters.[2][3][4]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative)

-

Cyclization: 1,3-Dibromoacetone is reacted with a dialkyl malonate in the presence of a base (e.g., sodium ethoxide) to form a dialkyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield 3-oxocyclobutanecarboxylic acid.

Once 3-oxocyclobutanecarboxylic acid is obtained, the exocyclic methylene group is typically introduced via a Wittig reaction or a related olefination protocol.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Methylenecyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in drug discovery. Small, strained ring systems, once considered esoteric, are now recognized as valuable assets, offering unique three-dimensional architectures and physicochemical properties. Among these, the cyclobutane motif has garnered significant attention. This guide focuses on a particularly intriguing derivative: 3-methylenecyclobutanecarboxylic acid. Its inherent strain, coupled with the reactive methylene group and the versatile carboxylic acid handle, makes it a powerful building block for constructing complex and biologically active molecules. This document serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, properties, and pivotal role in the development of next-generation therapeutics.

Compound Identification and Core Properties

IUPAC Name: 3-methylidenecyclobutane-1-carboxylic acid[1][2] CAS Number: 15760-36-8[1][2] Synonyms: this compound, 3-Methylene-1-cyclobutanecarboxylic acid[1][3]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [3] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Complexity | 130 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Covalently-Bonded Unit Count | 1 | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not as straightforward as that of its saturated analogs. A key strategy involves a two-step process starting from the cycloaddition of allene and acrylonitrile to form 3-methylenecyclobutanecarbonitrile, followed by hydrolysis.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Step 1: Synthesis of 3-Methylenecyclobutanecarbonitrile

The formation of the cyclobutane ring is achieved through a [2+2] cycloaddition reaction between allene and acrylonitrile. This reaction is typically carried out at elevated temperatures.[4] The regioselectivity of this reaction is crucial for obtaining the desired 3-substituted product.

Experimental Protocol (Exemplary):

-

In a high-pressure autoclave, acrylonitrile and a polymerization inhibitor (e.g., hydroquinone) are charged.[4]

-

Allene is introduced into the autoclave. A molar excess of acrylonitrile is often used to maximize the yield of the desired product.[4]

-

The mixture is heated to a temperature in the range of 175-250°C for several hours.[4]

-

After cooling, the reaction mixture is subjected to distillation to isolate the 3-methylenecyclobutanecarbonitrile.

Causality Behind Experimental Choices:

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the [2+2] cycloaddition, which is a thermally allowed but often sluggish reaction.

-

Polymerization Inhibitor: Acrylonitrile is prone to polymerization at elevated temperatures. The inhibitor prevents this side reaction, thereby increasing the yield of the desired cycloadduct.

-

Excess Acrylonitrile: Using an excess of one reactant can drive the reaction towards the product and can also serve as a solvent.

Step 2: Hydrolysis of 3-Methylenecyclobutanecarbonitrile

The nitrile functional group of 3-methylenecyclobutanecarbonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

3-Methylenecyclobutanecarbonitrile is heated under reflux with a dilute aqueous acid, such as hydrochloric acid.[5]

-

The reaction progress is monitored until the nitrile is fully consumed.

-

Upon completion, the reaction mixture is cooled and the this compound can be extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation or crystallization.

Experimental Protocol (Base-Catalyzed Hydrolysis):

-

3-Methylenecyclobutanecarbonitrile is heated under reflux with an aqueous solution of a base, such as sodium hydroxide.[5]

-

This initially forms the sodium salt of the carboxylic acid.

-

After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free carboxylic acid.[5]

-

The product is then isolated by extraction and purified as described above.

Self-Validating System: The purity of the final product should be assessed by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The disappearance of the characteristic nitrile peak in the IR spectrum and the appearance of the broad carboxylic acid O-H and C=O stretches are key indicators of a successful hydrolysis.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in further synthetic applications. Below are the expected spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by very distinct absorptions.[7][8]

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7][8]

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1760 and 1690 cm⁻¹.[7]

-

C-O Stretch: A medium intensity band is expected in the range of 1320-1210 cm⁻¹.[7]

-

=C-H Stretch (alkene): A medium intensity band should appear just above 3000 cm⁻¹.

-

C=C Stretch (alkene): A medium to weak absorption around 1650 cm⁻¹ is expected for the exocyclic double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 10-13 ppm.

-

Methylene Protons (=CH₂): Two protons are expected to appear as a singlet or a narrow multiplet in the olefinic region, around 4.5-5.0 ppm.

-

Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit complex multiplets in the aliphatic region, typically between 2.0 and 3.5 ppm. The proton at the C1 position, alpha to the carboxyl group, will be the most downfield of the ring protons.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A peak in the range of 170-185 ppm is expected.

-

Olefinic Carbons (=C and =CH₂): The quaternary carbon of the double bond will appear around 140-150 ppm, while the methylene carbon will be around 110-120 ppm.

-

Cyclobutane Ring Carbons: The carbons of the cyclobutane ring will resonate in the aliphatic region, typically between 20-50 ppm. The C1 carbon will be the most deshielded of the ring carbons.

Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, carboxylic acids often show a weak molecular ion peak.[9]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (112.13 g/mol ) may be observed.

-

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[10] The McLafferty rearrangement is also a possibility for longer-chain carboxylic acids, though less likely to be the dominant pathway for this specific molecule.[9]

Applications in Drug Development

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[11] this compound, with its multiple functional groups, serves as a versatile building block for introducing this motif into drug candidates.[12][13]

Role as a Bioisostere

The cyclobutane ring can act as a bioisosteric replacement for other common functionalities in drug molecules, such as gem-dimethyl groups or phenyl rings. This can lead to improved metabolic stability, reduced toxicity, and enhanced binding affinity.

Use in the Synthesis of Antiviral Agents

Substituted cyclobutane carboxylic acid compounds have been investigated for their potential as antiviral agents, particularly against influenza viruses.[14] The unique geometry of the cyclobutane core can be exploited to design molecules that fit into the active sites of viral enzymes, inhibiting their function. While direct synthesis from this compound is not always explicitly detailed in publicly available literature, its derivatives are key intermediates. For example, the related 3-oxocyclobutanecarboxylic acid is a crucial intermediate in the synthesis of various kinase and thrombin inhibitors.[15][16]

Diagram of the Role in Medicinal Chemistry

References

- 1. This compound | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylenecyclobutanecarbonitrile CAS#: 15760-35-7 [amp.chemicalbook.com]

- 4. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

- 15. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 16. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 3-Methylenecyclobutanecarboxylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methylenecyclobutanecarboxylic acid (C₆H₈O₂), a unique cyclic carboxylic acid with potential applications in organic synthesis. We will explore the theoretical principles governing its solubility, present a robust experimental protocol for its quantitative determination, and offer a predictive analysis of its behavior in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's solubility profile.

Introduction: The Molecular Profile of this compound

This compound is a fascinating molecule characterized by a strained four-membered cyclobutane ring, an exocyclic double bond (methylene group), and a carboxylic acid functional group.[1] Its molecular weight is 112.13 g/mol .[1]

The molecule's structure presents a duality in polarity:

-

A Polar "Head": The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[2][3] This region of the molecule will dominate interactions with polar solvents.

-

A Nonpolar "Body": The C₅ hydrocarbon framework, including the cyclobutane ring and methylene group, is nonpolar and will interact primarily through weaker van der Waals forces.[4]

Understanding this structural dichotomy is fundamental to predicting and manipulating its solubility. The choice of solvent is critical not only for dissolving the compound but also for processes like crystallization, where solvent choice can influence crystal morphology and purity.[5][6]

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the thermodynamic principle that "like dissolves like."[7] This adage implies that a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds. In protic solvents (e.g., alcohols), it can bond with solvent molecules. In aprotic solvents, the acid molecules tend to form stable cyclic dimers through self-association, which can increase the effective molecular size and impact solubility.[4]

-

Dipole-Dipole Interactions: The polar carboxyl group can interact with other polar molecules, such as those found in polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (Dispersion Forces): The nonpolar hydrocarbon portion of the molecule interacts with nonpolar solvents (e.g., hexane, toluene) through these weaker forces.[4]

A successful solubilization event occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy in a solid) and solvent-solvent interactions.

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a standardized experimental method is required. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8] It is designed to create a saturated solution at a specific temperature, from which the concentration can be accurately measured.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[7]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8] The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.[7]

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all particulate matter.[7]

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the quantifiable range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a previously generated calibration curve of standard solutions with known concentrations.[7]

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Predicted Solubility Profile in Common Organic Solvents

In the absence of specific published experimental data for this compound, we can construct a predictive solubility table based on its molecular structure and the principles of "like dissolves like."

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group. The small alkyl chains are compatible with the compound's nonpolar body.[2][4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the -COOH group. Their intermediate polarity bridges the gap between the polar head and nonpolar body of the solute.[7] |

| Less Polar / Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents can act as hydrogen bond acceptors but are less polar overall than the aprotic solvents above. Solubility is expected to be decent but potentially lower than in alcohols or DMSO.[4] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solvent interacts favorably with the hydrocarbon body of the solute via van der Waals forces. However, these solvents cannot effectively solvate the highly polar carboxylic acid group, limiting overall solubility.[4] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | These solvents have only dispersion forces to offer, which are insufficient to overcome the strong hydrogen bonding between the carboxylic acid molecules (dimerization) and solvate the polar -COOH group.[2][3] |

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is crucial for its practical application:

-

Reaction Chemistry: Selecting an appropriate solvent is necessary to ensure reactants are in the same phase, which can significantly affect reaction rates and yields.

-

Purification: Solubility data is essential for developing crystallization protocols. An ideal crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, enabling efficient recovery of pure solid material.[9]

-

Formulation Science: For potential therapeutic applications, solubility in various pharmaceutically acceptable solvents and co-solvents is a primary determinant of formulation strategy and potential delivery routes.

Conclusion

References

- 1. This compound | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. chem.libretexts.org [chem.libretexts.org]

quantum chemical calculations for 3-methylenecyclobutanecarboxylic acid

An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-Methylenecyclobutanecarboxylic Acid

Introduction: The Unique Potential of a Strained Scaffold

In the landscape of modern drug discovery and materials science, molecular scaffolds that offer unique three-dimensional arrangements are of paramount importance. The cyclobutane ring, a motif once considered a synthetic curiosity, is now increasingly recognized for its ability to confer favorable medicinal chemistry properties, such as metabolic stability, reduced planarity, and the ability to serve as a bioisosteric replacement for other groups.[1][2] this compound (3-MCBC) is a compelling derivative within this class, combining the inherent strain and puckered conformation of the cyclobutane ring with the reactive potential of an exocyclic double bond and the versatile functionality of a carboxylic acid group.[1][3]

This guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of this compound. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the scientific rationale behind each computational choice. We will explore how to reliably predict its structural, electronic, and spectroscopic properties, providing a robust theoretical framework to support and guide experimental research. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage high-level computational methods to unlock the potential of this unique molecule.

Part 1: Foundational Strategy - Conformational Landscape Analysis

The first and most critical step in the computational analysis of a flexible molecule like 3-MCBC is to identify its most stable conformation(s). The total energy of the system, and thus all calculated properties, is exquisitely sensitive to its geometry. The primary sources of conformational variability in 3-MCBC are:

-

Ring Puckering: The cyclobutane ring is not planar; it adopts a "puckered" or folded conformation to relieve torsional strain.[1] This results in two distinct positions for substituents: axial and equatorial.

-

Carboxylic Acid Orientation: The carboxylic acid group can rotate relative to the ring.

-

Carboxyl Proton Position: The proton of the carboxylic acid can exist in two planar conformations, syn and anti, relative to the carbonyl group.[4] The syn conformation is typically more stable.

A failure to locate the global minimum energy structure will render all subsequent calculations inaccurate. Therefore, a systematic conformational search is a non-negotiable prerequisite.

Experimental Protocol: Conformational Search Workflow

-

Initial Structure Generation: Construct the this compound molecule in a molecular modeling program (e.g., Avogadro, GaussView). Systematically generate starting structures for all plausible conformers, including both axial and equatorial positions of the carboxylic acid group and both syn and anti orientations of the carboxyl proton.

-

Low-Level Pre-Optimization: To efficiently screen the large number of initial structures, perform an initial geometry optimization using a computationally inexpensive method. A semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G) is suitable for this purpose.

-

High-Level Re-Optimization: Take the unique, low-energy conformers identified in the previous step and perform a full geometry optimization and frequency calculation using a higher level of theory. This ensures the final structures and their relative energies are accurate. A well-regarded combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[5][6] The inclusion of diffuse functions (the "++") is particularly important for accurately describing the carboxylic acid group.

-

Energy Analysis: Compare the final electronic energies (with zero-point vibrational energy correction) of all stable conformers to identify the global minimum.

The following diagram illustrates this essential workflow for ensuring the foundational integrity of the calculation.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 6. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

Methodological & Application

Application Notes & Protocols: Leveraging 3-Methylenecyclobutanecarboxylic Acid in Modern Organic Synthesis

Introduction: The Unique Synthetic Value of a Strained Ring System

In the landscape of synthetic organic chemistry, the selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methylenecyclobutanecarboxylic acid (3-MCBA) emerges as a particularly compelling synthon for researchers in drug discovery and materials science. Its structure is a unique convergence of three synthetically potent functionalities: a strained cyclobutane ring, a reactive exocyclic methylene group, and a versatile carboxylic acid handle.[1]

The inherent ring strain of the cyclobutane core provides a thermodynamic driving force for a variety of ring-opening reactions, allowing for the stereocontrolled introduction of linear carbon chains.[2][3] The exocyclic double bond is a prime site for a plethora of addition and functionalization reactions, while the carboxylic acid group serves as a reliable anchor for derivatization, most notably for the formation of esters and amides.[4][5] This guide provides an in-depth exploration of 3-MCBA's reactivity, complete with detailed protocols for its key transformations.

Caption: Key reactive functionalities of this compound.

Section 1: Synthesis of this compound

While commercially available, understanding the synthesis of 3-MCBA provides context for its purity and potential side products. A common laboratory-scale approach involves the Wittig reaction on a precursor ketone, 3-oxocyclobutanecarboxylic acid. The synthesis of this precursor itself is a multi-step process, often starting from commercially available materials like 1,3-dibromopropane derivatives.[6]

A representative synthetic approach to the 3-oxo precursor involves the cyclization of a malonic ester derivative with a 1,3-dihalopropane equivalent, followed by hydrolysis and decarboxylation.[6][7][8] The final step, the olefination, is crucial for introducing the key methylene group.

Section 2: Core Applications & Experimental Protocols

The true utility of 3-MCBA is demonstrated through its diverse reactivity. The following protocols are designed as robust starting points for laboratory implementation.

Application 1: Amide Bond Formation via EDC/NHS Coupling

The formation of an amide bond is fundamental in pharmaceutical chemistry. Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating agents are employed. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a reliable method for activating the carboxyl group of 3-MCBA, enabling efficient coupling with primary or secondary amines.[4][9]

Causality Behind Experimental Choices:

-

Two-Step Procedure: The reaction is performed in two steps to maximize efficiency. First, EDC reacts with 3-MCBA to form a highly reactive O-acylisourea intermediate. This is immediately trapped by NHS to form a more stable, amine-reactive NHS ester. This prevents hydrolysis of the intermediate and minimizes side reactions.[9][10]

-

pH Control: The initial activation step is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide, enhancing its reactivity. The subsequent amine coupling step is performed at a physiological to slightly basic pH (7.2-8.0) to ensure the amine nucleophile is deprotonated and thus reactive.[10]

-

Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred to prevent hydrolysis of the activated intermediates.

Protocol 2.1: Synthesis of N-benzyl-3-methylenecyclobutanecarboxamide

-

Reagent Preparation:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

In a separate vial, prepare a solution of benzylamine (1.1 eq) in anhydrous DCM.

-

-

Activation of Carboxylic Acid:

-